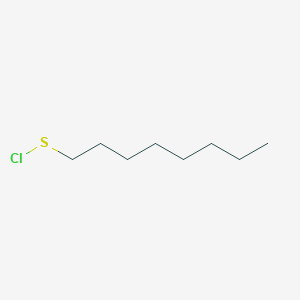

n-octylsulfenyl chloride

Description

BenchChem offers high-quality n-octylsulfenyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-octylsulfenyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40390-87-2 |

|---|---|

Molecular Formula |

C8H17ClS |

Molecular Weight |

180.74 g/mol |

IUPAC Name |

octyl thiohypochlorite |

InChI |

InChI=1S/C8H17ClS/c1-2-3-4-5-6-7-8-10-9/h2-8H2,1H3 |

InChI Key |

IRRLOVWOYNENMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCl |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of n-octylsulfenyl chloride

Synthesis and Characterization of n-Octylsulfenyl Chloride: A Technical Guide

Part 1: Executive Summary & Strategic Utility

n-Octylsulfenyl chloride (

Core Utility in Drug Development:

-

Lipophilicity Modulation: The

-chain provides a significant boost to -

Heterocycle Functionalization: Acts as a "soft" electrophile for sulfenylation of electron-rich heterocycles (e.g., indoles, pyrroles) at the C-3 position.

-

Alkene Addition: Reacts with olefins to form

-chloro sulfides, precursors to vinyl sulfides.

Part 2: Chemical Basis & Reactivity Profile

The reactivity of n-octylsulfenyl chloride is governed by the polarization of the S-Cl bond. The chlorine atom renders the sulfur highly electrophilic (

Critical Instability Factors:

-

Hydrolysis: Reacts instantly with atmospheric moisture to form the sulfenic acid (

), which disproportionates into the thiosulfinate ( -

Thermal Decomposition: Above 0°C (pure state) or 40°C (solution), it risks disproportionation to the disulfide and chlorine/sulfur chlorides. Isolation via distillation is hazardous and generally discouraged.

Part 3: Synthesis Protocols

Decision Matrix: Route Selection

Figure 1: Synthesis decision matrix favoring the Thiol/Sulfuryl Chloride route for laboratory-scale precision.

Primary Protocol: Oxidative Chlorination of n-Octanethiol

This method is preferred for its operational simplicity and the avoidance of gaseous chlorine.

Reagents:

-

Substrate: n-Octanethiol (1.0 equiv)

-

Reagent: Sulfuryl Chloride (

) (1.05 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (

) -

Temperature: -10°C to 0°C

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Attach a gas outlet connected to a scrubber (NaOH solution) to neutralize evolved

and -

Solvation: Charge the flask with n-octanethiol (e.g., 10 mmol) and anhydrous DCM (5 mL/mmol). Cool the solution to -10°C using an ice/salt bath.

-

Addition: Dilute sulfuryl chloride (10.5 mmol) in a small volume of DCM. Add this solution dropwise to the thiol over 20–30 minutes.

-

Observation: The solution will turn from colorless to a distinct yellow/orange hue, indicating the formation of the S-Cl bond.

-

Mechanistic Note: The reaction proceeds via an initial chlorosulfonium ion intermediate, followed by elimination of

and

-

-

Completion: Stir at 0°C for an additional 30 minutes.

-

Work-up (In Situ Use): The resulting solution contains n-octylsulfenyl chloride in high purity. Do not wash with water. Use immediately for the subsequent step (e.g., addition to an alkene or amine).

-

Isolation (If strictly necessary): Remove solvent under high vacuum at

. The product will remain as a pungent, orange oil. Do not heat.

Reaction Equation:

Part 4: Characterization & Validation

Direct characterization is challenging due to instability. The most robust method is Derivatization Validation followed by spectroscopic confirmation.

In-Situ NMR Characterization

Run the reaction in

| Nucleus | Signal ( | Multiplicity | Assignment | Diagnostic Note |

| 3.05 – 3.20 | Triplet ( | Significant downfield shift from thiol precursor ( | ||

| 1.70 – 1.80 | Multiplet | |||

| 40.0 – 45.0 | Singlet | Carbon attached to S-Cl is deshielded. |

Derivatization Protocol (Self-Validating System)

To prove the active electrophile is present, react an aliquot with cyclohexene.

-

Protocol: Add 1.0 equiv of cyclohexene to the generated sulfenyl chloride solution at 0°C.

-

Expected Product: 2-chlorocyclohexyl octyl sulfide.

-

Validation:

-

TLC: Disappearance of the orange sulfenyl chloride spot.

-

GC-MS: Appearance of a peak with mass

corresponding to the adduct (Mass: ~262.8 g/mol ). -

Mechanism: Anti-addition across the double bond (Episulfonium ion intermediate).

-

Figure 2: Validation pathway via alkene addition.

Part 5: Safety & Handling

-

Corrosivity: n-Octylsulfenyl chloride hydrolyzes to form HCl. It causes severe burns to skin and eyes.

-

Inhalation: The precursor (

) and byproducts ( -

Storage: If isolation is unavoidable, store under inert atmosphere (Argon) at -20°C. Shelf life is limited (< 24 hours recommended).

References

-

Preparation of Organic Polysulfanes from Sulfenyl Chlorides. ElectronicsAndBooks. Describes the chlorination of n-octyl thiol with sulfuryl chloride at 0°C.

-

Sulfonyl Chloride Synthesis by Oxidation. Organic Chemistry Portal. Discusses oxidative chlorination mechanisms relevant to sulfur-chloride bond formation. 1[2][3][4][5][6][7][8]

-

Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. Provides kinetic insights into the conversion of thiols to sulfenyl chlorides and the role of HCl.[8] 8[2][3][4][5][6][7][8][9]

-

A Continuous Flow Sulfuryl Chloride-Based Reaction. NIH. Details the reaction of thiols with sulfuryl chloride and the exothermic nature of the process. 3[2][3][4][5][7][8]

Sources

- 1. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Allyl chloride | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

Technical Guide: n-Octylsulfenyl Chloride (RSCl) – Chemical Architecture & Reactivity

Executive Summary

n-Octylsulfenyl chloride (OctSCl) is a highly reactive, electrophilic organosulfur reagent used primarily to introduce the lipophilic octylthio group (

This guide details the synthesis, handling, and reactivity profile of n-octylsulfenyl chloride, specifically addressing its utility in modulating the lipophilicity (LogP) of drug candidates via the formation of sulfides and sulfenamides.

Part 1: Fundamental Chemical Architecture

Chemical Identity & Distinction

It is critical to distinguish n-octylsulfenyl chloride from its more common analogs to prevent synthetic failure.

| Feature | n-Octylsulfenyl Chloride | n-Octylsulfonyl Chloride | n-Octanoyl Chloride |

| Formula | |||

| Oxidation State | Sulfur (II) | Sulfur (VI) | Carbon (Acyl) |

| Reactivity | Electrophilic Addition (Episulfonium) | Nucleophilic Substitution ( | Acylation |

| Stability | Low (Moisture Sensitive) | High (Stable Solid/Liquid) | Moderate |

| Appearance | Deep Orange/Red Liquid | Colorless/Pale Liquid | Colorless Liquid |

Physical Properties (Derived)

Note: Pure n-octylsulfenyl chloride is rarely isolated for long-term storage due to thermal instability; it is typically generated in situ.

-

Boiling Point: Decomposes upon heating; vacuum distillation required if isolation is attempted.

-

Solubility: Soluble in inert halogenated solvents (

, -

Odor: Pungent, acrid (typical of sulfenyl chlorides).

Part 2: Synthesis & Preparation Protocols[2]

Mechanistic Causality

The synthesis relies on the oxidative chlorination of the corresponding thiol or disulfide.[1] The choice of chlorinating agent is critical:

-

Chlorine Gas (

): Atom efficient but difficult to control stoichiometry, risking over-oxidation to trichlorides ( -

Sulfuryl Chloride (

): Preferred for laboratory scale due to precise volumetric delivery. -

N-Chlorosuccinimide (NCS): Used for mild, in situ generation.

Protocol: Preparation from Dioctyl Disulfide (Zincke Method)

This method is preferred over thiol chlorination as it avoids HCl evolution that can degrade sensitive substrates.

Reagents:

-

Dioctyl disulfide (

) -

Sulfuryl chloride (

, -

Solvent: Anhydrous Carbon Tetrachloride (

) or Dichloromethane (

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Dissolution: Dissolve dioctyl disulfide in the solvent (

) and cool to -

Addition: Add

dropwise over 20 minutes.-

Observation: The solution will turn from colorless to a deep orange/yellow, indicating the cleavage of the S-S bond and formation of the S-Cl bond.

-

-

Completion: Allow the mixture to warm to

and stir for 30 minutes. -

Validation: Aliquot a sample for NMR. A downfield shift of the

-methylene protons (relative to disulfide) confirms conversion. -

Utilization: Use immediately for subsequent coupling.

Caption: Stoichiometric cleavage of disulfide by sulfuryl chloride yields two equivalents of sulfenyl chloride.

Part 3: Reactivity Profile & Mechanisms

Electrophilic Addition to Alkenes (The AdE2 Mechanism)

The defining reaction of n-octylsulfenyl chloride is its addition to alkenes. Unlike simple halogenation, this reaction proceeds through a stable Episulfonium Ion intermediate.

-

Regioselectivity: Generally Anti-Markovnikov (sulfur attacks the less hindered carbon), but highly dependent on alkene substitution.

-

Stereochemistry: Strict anti-addition (trans product).

Mechanism:

-

Attack: The

-electrons of the alkene attack the electrophilic sulfur. -

Cyclization: The sulfur lone pair back-donates to form the cyclic episulfonium ion (thiiranium ion).

-

Opening: The chloride ion attacks the ring from the back side (SN2-like), resulting in trans-chlorosulfide.

Caption: The AdE2 mechanism via episulfonium ion ensures stereospecific anti-addition of the octylthio group.

Reaction with Amines (Sulfenamide Formation)

Reacting n-octylsulfenyl chloride with secondary amines yields sulfenamides (

-

Utility: Sulfenamides act as "thio-prodrugs" or protecting groups for amines. The S-N bond is labile in acidic conditions but stable in base.

-

Protocol Note: Requires a base scavenger (Triethylamine or Pyridine) to neutralize the HCl byproduct.

Part 4: Applications in Drug Development[4][5]

Lipophilicity Modulation

The n-octyl chain is a powerful tool for altering the physicochemical properties of a lead compound.

-

LogP Impact: Introduction of an n-octylthio group significantly increases lipophilicity (

value), enhancing membrane permeability for polar scaffolds. -

Metabolic Stability: The sulfide ether linkage is generally resistant to hydrolysis, though susceptible to S-oxidation (to sulfoxide/sulfone) by CYP450 enzymes.

Comparative Reactivity Data

| Substrate Class | Product Formed | Mechanism | Key Condition |

| Alkene | AdE2 (Episulfonium) | Anhydrous, | |

| Alkyne | AdE2 | May require catalyst | |

| Ketone | Electrophilic Subst. | Acid catalysis | |

| Amine ( | Sulfenamide | Nucleophilic Subst. | Excess Base (Et3N) |

| Thiol | Unsymmetrical Disulfide | Substitution | Inert Atmosphere |

References

-

Zincke Disulfide Cleavage: Douglass, I. B., & Norton, R. V. (1968). "Sulfenyl Chlorides.[2][3][4][5][6][7][8][9][10][11] Studies on the Chlorinolysis of Disulfides." Journal of Organic Chemistry. Link

-

Episulfonium Mechanism: Denmark, S. E., & Vogel, W. (1994). "The Chemistry of Trichlorosilylated Episulfonium Ions." Journal of Organic Chemistry. Link

-

General Sulfenyl Chloride Reactivity: Drabowicz, J., et al. (2008). "Synthesis of Sulfenyl Halides." Science of Synthesis. Link

-

Sulfenamides in Med Chem: Craine, L., & Raban, M. (1989). "The Chemistry of Sulfenamides." Chemical Reviews. Link

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 3. marketpublishers.com [marketpublishers.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 121-60-8|N-Acetylsulfanilyl chloride|BLD Pharm [bldpharm.com]

- 6. Sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Alkoxysulfenylation of alkenes: development and recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03980F [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic Addition Reactions of n-Octylsulfenyl Chloride

Introduction: The Unique Electrophilicity of Sulfenyl Chlorides

In the landscape of synthetic organic chemistry, sulfenyl chlorides (RSCl) represent a versatile class of reagents, prized for their ability to act as potent electrophiles. The inherent polarization of the sulfur-chlorine bond, stemming from the electronegativity difference between the two atoms, renders the sulfur atom susceptible to nucleophilic attack. This electronic characteristic is the cornerstone of their utility, particularly in electrophilic addition reactions to unsaturated carbon-carbon bonds. This guide focuses specifically on n-octylsulfenyl chloride, a long-chain alkylsulfenyl chloride, detailing its synthesis, reactivity, and the synthetic utility of its addition products. For researchers in drug development and materials science, understanding the nuances of these reactions opens avenues for the synthesis of complex molecules with tailored properties.

Synthesis of n-Octylsulfenyl Chloride: A Self-Validating Protocol

The reliable synthesis of n-octylsulfenyl chloride is paramount for its subsequent use in addition reactions. A common and effective method involves the chlorination of n-octanethiol with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The causality behind this choice lies in the clean and generally high-yielding nature of this transformation.

Experimental Protocol: Synthesis of n-Octylsulfenyl Chloride

Materials:

-

n-Octanethiol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of n-octanethiol (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: A solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred solution of n-octanethiol over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the thiol starting material. The reaction is typically complete within 1-2 hours.

-

Workup and Isolation: Upon completion, the solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator. The crude n-octylsulfenyl chloride is typically used immediately in subsequent reactions due to its potential instability. If necessary, purification can be attempted by vacuum distillation, though caution is advised as sulfenyl chlorides can be thermally labile.

Self-Validation: The successful synthesis of the sulfenyl chloride can be confirmed by ¹H NMR spectroscopy, observing the characteristic downfield shift of the protons adjacent to the sulfur atom.

Electrophilic Addition to Alkenes: Mechanism and Stereochemical Control

The reaction of n-octylsulfenyl chloride with alkenes proceeds through a well-established electrophilic addition mechanism. The π-electrons of the alkene act as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride.[1][2][3]

The Thiiranium Ion Intermediate: The Key to Stereoselectivity

A key feature of this reaction is the formation of a cyclic, three-membered intermediate known as a thiiranium ion. This bridged ion is formed by the simultaneous attack of the sulfur on both carbons of the double bond. The formation of the thiiranium ion has a profound impact on the stereochemical outcome of the reaction.

The subsequent step involves the nucleophilic attack of the chloride ion on one of the carbon atoms of the thiiranium ring. This attack occurs from the side opposite to the bulky sulfur bridge, resulting in a net anti-addition across the double bond. This high degree of stereocontrol is a significant advantage of using sulfenyl chlorides in synthesis.

Caption: Mechanism of electrophilic addition to an alkene.

Regioselectivity: Adherence to Markovnikov's Rule

In the case of unsymmetrical alkenes, the addition of n-octylsulfenyl chloride generally follows Markovnikov's rule . The chloride ion will preferentially attack the more substituted carbon atom of the thiiranium ion intermediate. This is because the more substituted carbon can better stabilize the partial positive charge that develops during the ring-opening transition state.

Experimental Protocol: Addition to Cyclohexene

Materials:

-

n-Octylsulfenyl chloride (freshly prepared)

-

Cyclohexene

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere apparatus

Procedure:

-

Reaction Setup: A solution of cyclohexene (1.0 equivalent) in anhydrous dichloromethane is placed in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Sulfenyl Chloride: A solution of freshly prepared n-octylsulfenyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred cyclohexene solution at room temperature.

-

Reaction and Monitoring: The reaction is typically rapid and can be monitored by TLC.

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure. The resulting crude product, trans-1-chloro-2-(octylthio)cyclohexane, can be purified by column chromatography on silica gel.

Electrophilic Addition to Alkynes: Synthesis of Vinyl Thioethers

n-Octylsulfenyl chloride also undergoes electrophilic addition to alkynes. The reaction proceeds in a similar manner to that with alkenes, with the alkyne's π-system acting as the nucleophile.[4]

The initial addition across the triple bond yields a β-chloro vinyl thioether. The stereochemistry of this addition is typically anti , leading to the formation of the (E)-isomer as the major product.

With an excess of the sulfenyl chloride, a second addition can occur to the remaining double bond of the vinyl thioether, yielding a tetrachloro dithioether adduct. However, the reaction can often be controlled to favor the mono-addition product by using a 1:1 stoichiometry of the reactants.

Experimental Protocol: Addition to 1-Octyne

Materials:

-

n-Octylsulfenyl chloride (freshly prepared)

-

1-Octyne

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: A solution of 1-octyne (1.0 equivalent) in carbon tetrachloride is prepared in a round-bottom flask.

-

Addition: A solution of n-octylsulfenyl chloride (1.0 equivalent) in the same solvent is added dropwise at room temperature.

-

Reaction Control: The reaction is stirred for several hours and monitored by GC-MS or NMR to follow the formation of the mono-adduct.

-

Isolation: The solvent is removed under reduced pressure, and the resulting β-chloro vinyl thioether can be purified by distillation or chromatography.

Caption: Experimental workflow for alkyne addition.

Data Presentation: Summary of Reactions

| Substrate | Product(s) | Regioselectivity | Stereoselectivity | Expected Yield |

| Cyclohexene | trans-1-chloro-2-(octylthio)cyclohexane | N/A | anti-addition | High |

| 1-Octene | 1-Chloro-2-(octylthio)octane (major) and 2-chloro-1-(octylthio)octane (minor) | Markovnikov | anti-addition | Good to High |

| Styrene | 1-Chloro-2-phenyl-1-(octylthio)ethane | Markovnikov | anti-addition | High |

| 1-Octyne | (E)-1-Chloro-2-(octylthio)oct-1-ene | Markovnikov | anti-addition | Good |

Applications of β-Chloro Thioethers

The β-chloro thioethers produced from these reactions are valuable synthetic intermediates. The presence of two reactive functional groups, the chloride and the thioether, allows for a wide range of subsequent transformations.

-

Nucleophilic Substitution: The chloride can be displaced by a variety of nucleophiles to introduce new functional groups.

-

Oxidation: The thioether can be oxidized to the corresponding sulfoxide or sulfone, which have applications in medicinal chemistry and materials science.

-

Elimination: Treatment with a base can lead to the formation of vinyl sulfides, which are useful building blocks in organic synthesis.

-

Precursors to Biologically Active Molecules: Thioethers are found in a number of biologically active compounds and can be used as precursors in the synthesis of pharmaceuticals.[5]

Conclusion

n-Octylsulfenyl chloride is a highly effective electrophile for the addition to alkenes and alkynes. The reactions are characterized by their high degree of stereocontrol, typically proceeding via an anti-addition mechanism, and predictable regioselectivity following Markovnikov's rule. The resulting β-chloro thioethers are versatile intermediates, offering multiple avenues for further synthetic elaboration. The protocols described herein provide a robust framework for researchers and drug development professionals to utilize these powerful reactions in the synthesis of complex molecular architectures.

References

-

ResearchGate. (n.d.). Synthesis of Structurally Diverse Alkanesulfonyl Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Synthesis of Alkanesulfonyl Chlorides. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Preparation of Organic Polysulfanes R2Sn (n [equals] 5, 7, 8, 9) from Sulfenyl Chlorides, RSCl, and Transition Metal Polysulfido. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Retrieved from [Link]

-

YouTube. (2021, December 31). Organic Mechanisms 7 (Electrophilic addition to a cyclic alkene). Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis using alkynes. Retrieved from [Link]

-

PubMed. (n.d.). The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Retrieved from [Link]

-

YouTube. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

RSC Publishing. (2021, October 13). Direct halosulfonylation of alkynes: an overview. Retrieved from [Link]

-

ResearchGate. (2026, January 28). Visible Light-Induced Hydrosulfonylation of Terminal Alkyne with Sulfonyl Chloride via Collision Complex between Solvent and Substrate. Retrieved from [Link]

-

ResearchGate. (2025, November 17). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]

-

Wikipedia. (n.d.). Gold. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]

-

Pearson+. (2024, April 11). Draw the mechanism for the reaction of cyclohexene with HCl | Study Prep. Retrieved from [Link]

-

Britannica. (2026, January 29). Organosulfur compound - Sulfides, Chemistry, Reactions. Retrieved from [Link]

-

ResearchGate. (2025, September 20). Synthesis of long-chain alkyl and alkenyl bromides. Retrieved from [Link]

-

Scribd. (n.d.). Alkenes and Alkynes: Electrophilic Addition and Pericyclic Reactions | PDF. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2014, February 25). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Long-Chain Alkoxyethoxysulfates and Synthetic Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing alkanesulfonamides from alkanesulfonyl chlorides.

Sources

Technical Guide: Stability, Storage, and Handling of n-Octylsulfenyl Chloride

This technical guide details the stability, storage, and handling protocols for n-octylsulfenyl chloride (

Editorial Note: This compound is distinct from n-octylsulfonyl chloride (

Chemical Identity & Critical Properties[1][2]

n-Octylsulfenyl chloride is an aliphatic sulfenyl halide used primarily as a sulfenylating agent in the synthesis of heterocycles (e.g., thiophenes) and pharmaceutical intermediates. Its high reactivity stems from the polarization of the S-Cl bond, making the sulfur atom highly electrophilic.

| Property | Specification | Notes |

| IUPAC Name | 1-Octanesulfenyl chloride | |

| CAS Number | Not widely listed (Generic: 7713-05-5 for Alkyl-SCl) | Often cited in patents as intermediate. |

| Formula | ||

| Molecular Weight | 180.74 g/mol | |

| Appearance | Yellow to orange liquid | Color deepens with decomposition. |

| Reactivity Class | Electrophile / Lachrymator | Reacts violently with nucleophiles/water. |

Mechanisms of Instability

Understanding why n-octylsulfenyl chloride degrades is prerequisite to effective storage. Unlike aromatic sulfenyl chlorides (stabilized by resonance), aliphatic variants are prone to three primary degradation pathways.

Hydrolysis (Moisture Sensitivity)

The S-Cl bond is extremely sensitive to moisture. Contact with water yields n-octanesulfenic acid, which is unstable and rapidly disproportionates into the thiosulfinate and water, eventually forming the disulfide.

Thermal Elimination (Dehydrohalogenation)

Aliphatic sulfenyl chlorides possessing

Disproportionation

Over time, even in the absence of moisture, the compound may revert to the disulfide (

Diagram 1: Degradation Pathways

Caption: Primary degradation pathways driven by moisture (hydrolysis) and heat (elimination).[1]

Storage Protocols

Due to the instability described above, fresh preparation (in situ) is the gold standard . However, if isolation and storage are unavoidable, the following "Deep Cold" protocol must be strictly enforced.

Environmental Conditions[3]

-

Temperature: Store at -20°C or lower (Standard Laboratory Freezer). For storage >24 hours, -78°C (Dry ice/Acetone bath or specialized freezer) is recommended.

-

Atmosphere: Strictly Inert (Argon or Nitrogen) .[2] Argon is preferred due to its higher density, providing a better blanket over the liquid.

-

Light: Protect from light (Amber glassware or foil-wrapped). UV light can accelerate radical decomposition.

Container Specifications

-

Material: Borosilicate Glass (Class A).

-

Seals: PTFE (Teflon) lined screw caps or high-vacuum glass stopcocks (Schlenk flasks).

-

Avoid: Rubber septa (SCl attacks rubber) or metal containers (corrosion risk).

-

-

Headspace: Minimize headspace to reduce moisture ingress potential.

Shelf-Life Assessment

| Condition | Estimated Stability |

| 25°C (Ambient) | < 1 Hour (Rapid degradation) |

| 4°C (Fridge) | 12 - 24 Hours |

| -20°C (Freezer) | 1 - 2 Weeks |

| -78°C (Deep Freeze) | 1 Month |

Quality Control & Purity Assessment

Before using stored n-octylsulfenyl chloride, verify its integrity. Do not rely on TLC alone , as the compound hydrolyzes on silica.

Visual Inspection

-

Pass: Clear, yellow/orange liquid.

-

Fail: Turbidity (polymer formation), precipitate (sulfur/disulfide), or dark brown/black color (advanced decomposition).

NMR Validation (Self-Validating Protocol)

Run a rapid

-

Target Signal: Look for the

-methylene triplet ( -

Impurity Check: The presence of a triplet upfield (disulfide) or aldehyde protons (9-10 ppm, from thioaldehyde hydrolysis) indicates decomposition.

Titration (Functional Assay)

React an aliquot with a known excess of a stable alkene (e.g., cyclohexene) or styrene. Measure the disappearance of the alkene or the formation of the

Handling & Synthesis Workflow

For most applications, generating n-octylsulfenyl chloride in situ avoids storage risks.

In Situ Preparation Protocol

Reagents: n-Octyl thiol (

-

Setup: Flame-dried glassware,

atmosphere, cooling bath (-78°C to 0°C). -

Addition: Add chlorinating agent (1.0 eq) dropwise to the thiol solution.

-

Note:

releases

-

-

Reaction: Stir at low temperature for 15-30 minutes. The solution turns yellow/orange.

-

Usage: Cannulate the solution directly into the reaction vessel containing the nucleophile (e.g., enolate, alkene). Do not concentrate to dryness unless absolutely necessary.

Diagram 2: Safe Handling Workflow

Caption: Decision tree for handling n-octylsulfenyl chloride, prioritizing in situ usage.

Safety & Emergency Procedures

-

Hazards: Corrosive (causes severe skin burns), Lachrymator (eye irritant), Toxic by inhalation. Hydrolyzes to release HCl gas.

-

PPE: Neoprene or Nitrile gloves (double gloved), chemical splash goggles, face shield, lab coat. Handle only in a functioning fume hood.

-

Spill Management:

-

Evacuate area if fumes are intense.

-

Cover spill with solid sodium bicarbonate (

) or lime to neutralize acid. -

Absorb with vermiculite.

-

Quench waste with dilute aqueous NaOH or sodium hypochlorite (bleach) to oxidize to the sulfonyl state (safer).

-

References

-

Nishiguchi, A., Maeda, K., & Miki, S. (2006).[3] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[3] Synthesis, 2006(24), 4131-4134. Link

- Context: Discusses oxidative chlorination pathways and stability of sulfur-chloride intermedi

- Drabowicz, J., & Kiełbasiński, P. (2008). Alkanesulfenyl Halides. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

-

Sigma-Aldrich. (2024).[4] Safety Data Sheet: Sulfenyl Chlorides (General Class). Link

- Context: General handling for corrosive, moisture-sensitive electrophilic sulfur compounds.

-

Kice, J. L. (1968). Electrophilic and Nucleophilic Catalysis of the Scission of the Sulfur-Sulfur Bond. Accounts of Chemical Research, 1(2), 58–64. Link

- Context: Mechanisms of disulfide/sulfenyl chloride disproportion

Sources

spectroscopic data (NMR, IR, MS) of n-octylsulfenyl chloride

Comprehensive Spectroscopic Profile: -Octylsulfenyl Chloride

CAS: 26556-93-6 (Generic for Octanesulfenyl chloride isomers; specific

Part 1: Executive Summary & Synthesis Context

1Primary Synthesis Route:

The high purity required for spectroscopic analysis mandates the cleavage of dioctyl disulfide with chlorine gas or sulfuryl chloride (

Figure 1: Synthesis pathway via disulfide chlorinolysis.[1] The reaction is quantitative, and the product is often used without distillation to prevent thermal decomposition.

Part 2: Spectroscopic Data Analysis

The following data represents the characteristic signals for

Nuclear Magnetic Resonance (NMR)

The diagnostic feature of the

NMR (300/400 MHz,

)

| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| 2.95 – 3.05 | Triplet (t) | 2H | ~7.3 Hz | Diagnostic Signal. Deshielded vs. disulfide ( | ||

| 1.70 – 1.80 | Quintet (m) | 2H | - | Shielding decreases with distance from SCl. | ||

| Bulk Chain | 1.25 – 1.45 | Multiplet (m) | 10H | - | Overlapping methylene envelope. | |

| Terminal | 0.88 | Triplet (t) | 3H | ~7.0 Hz | Standard terminal methyl. |

NMR (75/100 MHz,

)

| Carbon | Type | Shift ( | Notes |

| C1 | 44.0 – 46.0 | Significantly downfield from thiol C1 ( | |

| C2 | 28.5 – 29.5 | ||

| C3-C7 | Chain | 22.0 – 32.0 | Standard alkane chain signals. |

| C8 | 14.1 | Terminal methyl. |

Critical Quality Attribute (CQA): If a triplet appears at

2.68 ppm , your sample contains unreacted disulfide.[1] If multiplets appear at3.0-3.2 ppm with complex splitting, hydrolysis has occurred (thiosulfinate formation).[1]

Infrared Spectroscopy (FT-IR)

The S-Cl bond is weakly polar and appears in the "fingerprint" region. It is often obscured by solvent peaks if

| Functional Group | Wavenumber ( | Intensity | Assignment |

| S-Cl Stretch | 480 – 525 | Weak/Medium | Key Identifier. Lower frequency than S-Cl in sulfonyl chlorides ( |

| C-S Stretch | 680 – 720 | Weak | Carbon-Sulfur single bond. |

| C-H Stretch | 2850 – 2960 | Strong | Alkyl chain ( |

| CH | 1460 | Medium | Scissoring vibration. |

Mass Spectrometry (MS)

Electron Impact (EI) MS is the standard ionization method. The presence of chlorine provides a distinct isotopic signature.[2][3]

-

Parent Ion (

): -

Isotope Ratio: The intensity ratio of M : M+2 is approximately 3:1 , confirming the presence of one chlorine atom.

Fragmentation Pathway:

-

-Cleavage (Loss of Cl): The weakest bond is S-Cl.

-

(Octylsulfenium ion,

-

(Octylsulfenium ion,

-

Alkane Fragmentation: The alkyl chain fragments sequentially.

-

Loss of

units (clusters separated by 14 amu).[3]

-

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1]

Part 3: Experimental Protocol for Analysis

Objective: Obtain a pristine

-

Preparation: Flame-dry a 5 mm NMR tube and cap it with a rubber septum under argon flow.

-

Solvent: Use anhydrous

(stored over activated 4Å molecular sieves). -

Sampling:

-

Synthesize the sulfenyl chloride in a Schlenk flask.

-

Use a gas-tight syringe to withdraw 50

L of the neat liquid. -

Inject directly into the septa-capped NMR tube containing 0.6 mL

.

-

-

Acquisition: Run the spectrum immediately.

-

Note: Do not filter through silica or alumina; these supports contain surface moisture that will decompose the compound instantly.

-

References

-

Douglass, I. B., & Norton, R. V. (1968).[1] The reaction of sulfenyl chlorides with thiols and disulfides. Journal of Organic Chemistry, 33(5), 2104–2106.[1] Link

-

Harpp, D. N., & Friedlander, B. T. (1983).[1] Sulfenyl Chlorides: Synthesis and Reactivity. In The Chemistry of the Sulphonium Group, Wiley. (Foundational text on sulfenyl chloride shifts).

-

NIST Chemistry WebBook. Mass Spectra of Alkyl Chlorides and Sulfur Compounds. (General fragmentation patterns for R-S-Cl analogs). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th Ed.). Wiley.[4] (Source for S-Cl IR frequency ranges).

n-octylsulfenyl chloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-Octanesulfonyl Chloride

Initially sought as n-octylsulfenyl chloride, extensive analysis indicates the compound of interest for most research and synthetic applications is 1-octanesulfonyl chloride . This guide provides a comprehensive technical overview of this versatile reagent. 1-Octanesulfonyl chloride is an organosulfur compound featuring an eight-carbon alkyl chain attached to a sulfonyl chloride functional group.[1] This structure imparts a strong electrophilic character to the sulfur atom, making it highly reactive toward a wide range of nucleophiles.[1]

Its significance in modern chemistry stems from its role as a key intermediate in the synthesis of diverse organic molecules. It is particularly valuable for introducing the octylsulfonyl moiety, which can modulate the lipophilicity and other physicochemical properties of a target compound. This colorless to pale yellow liquid is soluble in common organic solvents like dichloromethane and ether but is generally insoluble in water.[1] Due to its reactivity, it is sensitive to moisture and should be handled with appropriate safety precautions as it can be corrosive.[1][2]

Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7795-95-1 | [3][4] |

| Molecular Formula | C8H17ClO2S | [3][4] |

| Molecular Weight | 212.74 g/mol | [3][4] |

| Appearance | Clear colorless to slightly yellow/red liquid | [2][3] |

| Boiling Point | 75 °C at 0.03 mmHg | [3] |

| Density | 1.087 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.460 | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Synthesis of 1-Octanesulfonyl Chloride: A Mechanistic Perspective

The primary route to synthesizing 1-octanesulfonyl chloride is through the oxidative chlorination of 1-octanethiol (also known as 1-mercaptooctane) or its corresponding disulfide. This transformation is a cornerstone of organosulfur chemistry, converting the thiol, a relatively weak electrophile, into the highly reactive sulfonyl chloride.

A prevalent and effective laboratory-scale method involves the use of a strong oxidizing agent in the presence of a chloride source. One such documented procedure utilizes hydrogen peroxide (H₂O₂) as the oxidant and titanium(IV) chloride (TiCl₄) as both a Lewis acid catalyst and a source of chloride.[3][5]

Experimental Workflow: Synthesis of 1-Octanesulfonyl Chloride

Caption: Oxidative chlorination of 1-octanethiol to 1-octanesulfonyl chloride.

Causality in Experimental Design

-

Choice of Starting Material: 1-Octanethiol is the logical precursor as it possesses the required n-octyl carbon skeleton and a sulfur atom at the terminal position, primed for oxidation.

-

Oxidizing Agent (H₂O₂): Hydrogen peroxide is a potent and relatively "green" oxidizing agent, with water being its primary byproduct. The 30% aqueous solution is a standard laboratory concentration.

-

Catalyst and Chloride Source (TiCl₄): Titanium(IV) chloride serves a dual purpose. As a Lewis acid, it activates the thiol towards oxidation. Upon reaction with the water present in the hydrogen peroxide solution and generated during the reaction, it provides a source of chloride ions and forms a titanium dioxide (TiO₂) precipitate, which drives the reaction forward.[3][5]

-

Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for this reaction as it can dissolve the organic starting material while being relatively inert to the oxidizing conditions.

-

Work-up Procedure: The aqueous quench is essential to halt the reaction and dissolve any remaining water-soluble species. Ethyl acetate is a common extraction solvent for moderately polar organic compounds. Drying with anhydrous magnesium sulfate removes residual water, which is crucial as the product is moisture-sensitive. Finally, evaporation under vacuum isolates the product from the volatile solvent.

Reactivity Profile: The Electrophilic Nature of 1-Octanesulfonyl Chloride

The synthetic utility of 1-octanesulfonyl chloride is dominated by the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a diverse array of nucleophiles.

The general reaction mechanism is a nucleophilic acyl substitution, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

Generalized Reaction with Nucleophiles

Sources

- 1. CAS 7795-95-1: 1-Octanesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. 1-Octanesulfonyl Chloride | 7795-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-Octanesulfonyl Chloride | 7795-95-1 [chemicalbook.com]

- 4. 1-Octanesulfonyl chloride | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Octanesulfonyl Chloride synthesis - chemicalbook [chemicalbook.com]

understanding the reactivity of sulfenyl chlorides with alkenes

Executive Summary

The electrophilic addition of sulfenyl chlorides (RSCl) to alkenes is a cornerstone transformation in organosulfur chemistry, offering a precise method for introducing sulfur and chlorine functionalities simultaneously. Unlike simple halogenation, this reaction proceeds through a stable episulfonium ion intermediate, which dictates the reaction's rigorous stereochemical control (anti-addition) and nuanced regioselectivity.

This guide analyzes the mechanistic underpinnings of this reactivity, contrasting the steric vs. electronic factors that drive regiochemical outcomes.[1] It further details the application of this chemistry in the synthesis of antiretroviral drugs (Emtricitabine/Lamivudine) and provides validated experimental protocols for the preparation and handling of these sensitive reagents.

Part 1: Mechanistic Architecture

The Episulfonium Ion Intermediate

The defining feature of sulfenyl chloride addition is the formation of the episulfonium ion (thiiranium ion). Unlike the transient bromonium ion, the episulfonium ion is often stable enough to be observed or even isolated at low temperatures, particularly with non-nucleophilic counterions.

Mechanism Overview:

-

Electrophilic Attack: The sulfur atom of the sulfenyl chloride acts as the electrophile (

), attacking the alkene -

Ring Formation: A three-membered, positively charged sulfur ring forms (episulfonium ion).

-

Nucleophilic Opening: The chloride ion (

) attacks the ring from the backside (S

Stereochemistry: The Rule of Anti-Addition

The reaction is stereospecific. The geometric constraints of the episulfonium ring force the nucleophile to attack from the face opposite the sulfur bridge.

-

Cis-alkenes yield racemic (±)-threo products.

-

Trans-alkenes yield racemic (±)-erythro products.

Regiochemistry: Sterics vs. Electronics

Regioselectivity is the most complex aspect of this reaction and depends heavily on the alkene substrate.

| Substrate Class | Dominant Factor | Regiochemical Outcome | Product Structure |

| Aliphatic Alkenes (e.g., Propene, 1-Hexene) | Steric Control | Anti-Markovnikov | Cl attacks the less substituted carbon (Terminal). S binds to Internal. |

| Styrenes (e.g., Styrene, Indene) | Electronic Control | Markovnikov | Cl attacks the more substituted (Benzylic) carbon. S binds to Terminal. |

Why the Difference?

-

Aliphatic: The electronic difference between the two carbons in the episulfonium ion is minimal. The chloride ion attacks the least hindered position (terminal carbon).

-

Styrenic: The benzylic carbon can sustain significant partial positive charge (

). This electronic stabilization outweighs steric hindrance, directing the chloride attack to the benzylic position.

Figure 1: Divergent regiochemical pathways driven by substrate nature.

Part 2: Experimental Protocols

Preparation of Benzenesulfenyl Chloride (PhSCl)

Sulfenyl chlorides are unstable to moisture and heat. They should be prepared fresh or stored under strictly anhydrous conditions at low temperature.

Reaction:

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

-

Reagents: Dissolve diphenyl disulfide (10.0 mmol, 2.18 g) in anhydrous dichloromethane (DCM, 20 mL).

-

Addition: Cool the solution to 0°C. Add sulfuryl chloride (10.0 mmol, 1.35 g) dropwise over 10 minutes.

-

Observation: The solution will turn a deep orange-red color.

-

Completion: Stir at room temperature for 1 hour. Volatiles (SO

and solvent) can be removed under reduced pressure if isolation is required, yielding PhSCl as a dark red oil.-

Self-Validating Check: The evolution of SO

gas (bubbling) ceases upon completion.

-

General Addition to Alkenes

Protocol:

-

Substrate: Dissolve the alkene (1.0 equiv) in anhydrous DCM (0.5 M concentration). Cool to -78°C (dry ice/acetone bath) to minimize side reactions.

-

Reagent Addition: Add the freshly prepared sulfenyl chloride (1.05 equiv) dropwise.

-

Endpoint: The deep red color of the sulfenyl chloride should dissipate immediately upon addition, indicating rapid consumption. A persistent red color suggests the alkene is fully consumed.

-

Workup: Warm to room temperature. Remove solvent in vacuo. These adducts are often hydrolytically sensitive; avoid aqueous workup if possible. Purify via rapid silica filtration or crystallization.

Part 3: Case Study in Drug Development

Synthesis of Emtricitabine & Lamivudine Intermediates

A critical application of sulfenyl chloride chemistry is found in the synthesis of the oxathiolane core for HIV reverse transcriptase inhibitors Emtricitabine (FTC) and Lamivudine (3TC).[2]

The Challenge: Constructing a chiral oxathiolane ring efficiently. The Solution: A continuous flow process utilizing a sulfenyl chloride intermediate derived from menthyl thioglycolate.[3]

Workflow:

-

Activation: Menthyl thioglycolate reacts with sulfuryl chloride to form the sulfenyl chloride.[3]

-

Capture: The sulfenyl chloride is trapped by vinyl acetate.[2][3][4]

-

Rearrangement: A Pummerer-type rearrangement and chlorination yield the key acetoxy-chloro-oxathiolane intermediate.

Figure 2: Industrial route to HIV-inhibitor precursors via sulfenyl chloride.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Persistent Red Color | Incomplete reaction or excess RSCl. | Check stoichiometry. If alkene is valuable, titrate RSCl until color persists. |

| Product Decomposition | Hydrolysis of | Avoid aqueous workup. Store under inert gas. Use amine bases (e.g., Et |

| Regioisomer Mixture | Substrate has conflicting steric/electronic bias. | Lower temperature to -78°C to enhance selectivity. Switch to a bulkier sulfenyl chloride (e.g., 2,4,6-triisopropylbenzenesulfenyl chloride). |

References

-

Mechanism of Sulfenyl Chloride Addition

-

Regioselectivity (Markovnikov vs Anti-Markovnikov)

- Title: Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds.

- Source: NIH / Molecules.

-

URL:[Link]

-

Drug Synthesis Application (Emtricitabine/Lamivudine)

-

Preparation Protocol (Benzenesulfenyl Chloride)

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Theoretical Studies of n-Octylsulfenyl Chloride Reaction Mechanisms

Introduction: The Role of n-Octylsulfenyl Chloride in Modern Organic Synthesis

n-Octylsulfenyl chloride (CH₃(CH₂)₇SCl) is a member of the sulfenyl chloride family, a class of organosulfur compounds characterized by their reactive sulfur-chlorine bond. These reagents serve as valuable electrophiles, enabling the introduction of thioether functionalities into a wide array of organic molecules. The lipophilic n-octyl group makes this particular sulfenyl chloride an important tool in the synthesis of molecules with applications in materials science, and particularly in drug development, where the modulation of a molecule's lipophilicity is a key strategy for optimizing its pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth exploration of the theoretical underpinnings of n-octylsulfenyl chloride's reactivity, with a focus on its reaction mechanisms. We will delve into the computational chemistry approaches that have been instrumental in elucidating the intricate details of these reactions, offering researchers and drug development professionals a robust framework for understanding and predicting the behavior of this versatile synthetic tool.

Part 1: The Core Reaction Mechanism - Electrophilic Addition to Alkenes

The most characteristic reaction of n-octylsulfenyl chloride is its electrophilic addition to carbon-carbon double bonds. This reaction is a cornerstone of organosulfur chemistry and proceeds through a well-established, multi-step mechanism that has been extensively studied through both experimental and theoretical means.

Step 1: Electrophilic Attack and Formation of the Episulfonium Ion

The reaction is initiated by the electrophilic attack of the sulfur atom of n-octylsulfenyl chloride on the π-electron cloud of an alkene. This step is the rate-determining step of the overall reaction.[1] The sulfur atom, being bonded to the more electronegative chlorine atom, carries a partial positive charge, making it susceptible to attack by the electron-rich double bond.

This initial interaction leads to the formation of a key intermediate: a cyclic, three-membered ring known as an episulfonium ion (or thiiranium ion).[1][2] In this intermediate, the sulfur atom is bonded to both carbon atoms of the original double bond and carries a formal positive charge. The chloride ion is displaced during this step.

The formation of the bridged episulfonium ion, rather than an open-chain carbocation, has significant stereochemical implications. It accounts for the observed anti-addition of the sulfur and chlorine atoms across the double bond.

Diagram of the Electrophilic Addition Pathway:

Caption: A typical workflow for the computational study of a sulfenyl chloride addition reaction.

Part 3: Reactions with Other Nucleophiles

While the addition to alkenes is a primary reaction pathway, n-octylsulfenyl chloride can also react with a variety of other nucleophiles. These reactions generally involve the displacement of the chloride ion by the nucleophile.

Table 1: Common Reactions of n-Octylsulfenyl Chloride with Nucleophiles

| Nucleophile | Product Class | General Reaction |

| Water (H₂O) | Sulfenic Acid | C₈H₁₇SCl + H₂O → C₈H₁₇SOH + HCl |

| Alcohols (R'OH) | Sulfenate Esters | C₈H₁₇SCl + R'OH → C₈H₁₇SOR' + HCl |

| Amines (R'₂NH) | Sulfenamides | C₈H₁₇SCl + R'₂NH → C₈H₁₇SNR'₂ + HCl |

| Thiols (R'SH) | Disulfides | C₈H₁₇SCl + R'SH → C₈H₁₇SSR' + HCl |

These reactions can also be studied using the computational methods outlined above to determine their reaction kinetics and thermodynamics.

Conclusion

The reaction mechanisms of n-octylsulfenyl chloride are well-described by theoretical models, with the electrophilic addition to alkenes via an episulfonium ion intermediate being the most prominent pathway. Computational chemistry offers a powerful lens through which to view these reactions, providing detailed insights that are invaluable for predicting reactivity, stereoselectivity, and regioselectivity. For researchers, scientists, and drug development professionals, a solid understanding of these theoretical principles is essential for the effective application of n-octylsulfenyl chloride in the synthesis of novel and functional molecules. The provided computational protocol serves as a starting point for further in-silico investigations, enabling a more rational design of synthetic strategies.

References

-

General scheme for the addition of sulfenyl halides to alkenes. [Link]

-

Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. [Link]

-

Sulfonyl Chlorides - YouTube. [Link]

-

Sulfenyl chloride - Wikipedia. [Link]

-

New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds | Request PDF. [Link]

Sources

literature review of alkane sulfenyl chloride chemistry

An In-depth Technical Guide to Alkane Sulfenyl Chloride Chemistry for Researchers and Drug Development Professionals

Abstract

Alkane sulfenyl chlorides (R-S-Cl, where R is an alkyl group) are a class of highly reactive organosulfur compounds characterized by an electrophilic sulfur center. Their utility as versatile intermediates in organic synthesis stems from their ability to act as efficient sources of the alkanethiol cation (RS+), enabling the formation of new carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds. This guide provides a comprehensive overview of the core chemistry of alkane sulfenyl chlorides, designed for researchers, scientists, and professionals in drug development. It details robust synthetic methodologies, explores the mechanistic underpinnings of their characteristic reactions, particularly electrophilic additions to unsaturated systems, and discusses their practical applications. Emphasis is placed on the causality behind experimental choices, handling considerations for these often-unstable reagents, and their emerging role in the synthesis of complex molecules.

Introduction to Alkane Sulfenyl Chlorides

In the vast landscape of organosulfur chemistry, sulfenyl chlorides represent a cornerstone functional group with the general structure R-S-Cl.[1] These compounds are formally thiohypochlorites, esters of the unstable thiohypochlorous acid. While their aryl counterparts (e.g., benzenesulfenyl chloride) are more commonly discussed due to their relative stability, alkane sulfenyl chlorides possess a unique and potent reactivity profile that makes them invaluable for specific synthetic transformations.

Structure, Bonding, and Electrophilicity

The key to understanding the chemistry of alkane sulfenyl chlorides lies in the nature of the sulfur-chlorine bond. Chlorine, being more electronegative than sulfur, polarizes the S-Cl bond, rendering the sulfur atom electron-deficient and thus highly electrophilic. This inherent electrophilicity makes them powerful reagents for introducing alkylthio (RS-) moieties into organic molecules, as they readily react with a wide range of nucleophiles. They are effective sources of the "RS+" synthon, a conceptual cation that drives their synthetic utility.[1]

Comparison with Aryl Sulfenyl Chlorides

While sharing the same functional group, alkane and aryl sulfenyl chlorides exhibit notable differences in stability and reactivity.

-

Stability : Simple alkane sulfenyl chlorides, such as methanesulfenyl chloride (CH₃SCl), are often thermally unstable and can be difficult to isolate and store.[2] They may undergo disproportionation or decomposition, especially at room temperature. In contrast, aryl sulfenyl chlorides are generally more stable, often existing as distillable liquids or crystalline solids. This increased stability is attributed to the resonance delocalization of the sulfur's lone pairs with the aromatic ring.

-

Reactivity : The electron-donating nature of the alkyl group makes the sulfur atom in alkane sulfenyl chlorides more electron-rich and, paradoxically, often more reactive towards nucleophiles than their aryl counterparts in certain reactions, as the energy of the S-Cl σ* antibonding orbital is higher.

Synthesis of Alkane Sulfenyl Chlorides

The preparation of alkane sulfenyl chlorides requires methods that can form the S-Cl bond without over-oxidation or decomposition of the product. The two most prevalent and reliable strategies involve the chlorinolysis of dialkyl disulfides and the direct chlorination of alkanethiols.

Chlorinolysis of Dialkyl Disulfides

The cleavage of a sulfur-sulfur bond in a dialkyl disulfide (R-S-S-R) with molecular chlorine (Cl₂) is a fundamental and widely used method for preparing alkane sulfenyl chlorides.[1] This reaction, sometimes referred to as the Zincke disulfide reaction, is efficient and provides direct access to the desired product.

R₂S₂ + Cl₂ → 2 R-S-Cl[1]

Causality and Mechanism : The reaction is believed to proceed through an electrophilic attack of chlorine on one of the sulfur atoms of the disulfide. This forms a transient chlorosulfonium ion intermediate, which is then attacked by the chloride ion to cleave the S-S bond, yielding two equivalents of the sulfenyl chloride. The process is typically conducted at low temperatures (e.g., 0°C to -10°C) to mitigate side reactions, such as chlorination of the alkyl backbone, and to control the exothermicity of the reaction.[2]

This protocol is adapted from the described formation of methanesulfenyl chloride as an intermediate in an Organic Syntheses procedure.[2]

Core Directive : This procedure must be performed in a well-ventilated fume hood due to the use of chlorine gas and the volatile, pungent nature of the product.

Materials :

-

Dimethyl disulfide (CH₃SSCH₃)

-

Chlorine (Cl₂) gas

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Dry ice/acetone bath

Procedure :

-

Setup : A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction solvent, and a gas outlet connected to a drying tube and a scrubber (e.g., containing sodium thiosulfate solution to neutralize excess chlorine).

-

Charging the Reactor : The flask is charged with dimethyl disulfide dissolved in an equal volume of a dry, inert solvent.

-

Cooling : The reaction vessel is cooled to between 0°C and -10°C using an ice-salt or dry ice/acetone bath. Efficient cooling is critical for selectivity and safety.

-

Chlorine Addition : Chlorine gas is bubbled through the vigorously stirred solution at a rate that maintains the desired low temperature.

-

Monitoring the Reaction : The reaction's progress is monitored by the distinct color changes. The solution initially turns yellow, then deepens to a reddish color as the methanesulfenyl chloride accumulates.[2]

-

Endpoint Determination : The addition of chlorine is ceased when the red color begins to fade and a faint greenish-yellow hue persists, indicating a slight excess of chlorine.[2] Over-chlorination should be avoided as it can lead to the formation of trichloromethanesulfenyl chloride or other byproducts.

-

Use in situ : Due to its instability, the resulting solution of methanesulfenyl chloride is typically used immediately in the next synthetic step without isolation.

Reaction of Thiols with N-Chlorosuccinimide (NCS)

For laboratory-scale synthesis, N-Chlorosuccinimide (NCS) has emerged as a safer and more convenient alternative to gaseous chlorine for the chlorination of alkanethiols.[3][4] NCS is a stable, crystalline solid that is easier to handle and measure accurately.

R-SH + NCS → R-S-Cl + Succinimide

Causality and Mechanism : The mechanism of thiol chlorination with NCS is more complex than it appears and is a subject of detailed study.[5] It is not a simple nucleophilic attack of the thiol on the chlorine of NCS. Research suggests a pathway involving the in situ formation of a disulfide, which is then cleaved by molecular chlorine that is released from NCS in a process catalyzed by the HCl generated during the reaction.[3][5]

Experimental Considerations : These reactions can be highly exothermic, and under concentrated conditions, the risk of a runaway reaction or even an explosion exists due to the rapid release of gaseous HCl.[3] Therefore, the reaction is best performed at low concentrations, with efficient cooling and slow addition of the reagents.

Reactivity and Synthetic Applications

The synthetic value of alkane sulfenyl chlorides is rooted in the electrophilicity of the sulfur atom, which readily engages with a variety of nucleophilic partners.

Reactions with Alkenes and Alkynes: Electrophilic Addition

A hallmark reaction of sulfenyl chlorides is their electrophilic addition across carbon-carbon double and triple bonds.[1] This reaction, often termed chlorosulfenylation, is a reliable method for installing both a chlorine atom and an alkylthio group onto adjacent carbons.

Mechanism of Addition : The reaction proceeds via a two-step mechanism. The electrophilic sulfur of the sulfenyl chloride is attacked by the π-electrons of the alkene, forming a cyclic, three-membered thiiranium ion (also known as an episulfonium ion) intermediate.[1] This intermediate is then opened by a nucleophilic attack of the chloride ion. The attack typically occurs at the more substituted carbon (Markovnikov-like regioselectivity in many cases) and from the face opposite the thiiranium ring, resulting in overall anti-addition stereochemistry.

Caption: Mechanism of Alkene Chlorosulfenylation.

Reactions with Nucleophiles

Alkane sulfenyl chlorides react readily with a broad spectrum of heteroatom nucleophiles to form new sulfur-element bonds. These reactions are fundamental to their use as synthetic building blocks.

| Nucleophile (Nu-H) | Nucleophile Class | Product (R-S-Nu) | Product Class |

| R'NH₂ | Primary Amine | R-S-NHR' | Sulfenamide |

| R'₂NH | Secondary Amine | R-S-NR'₂ | Sulfenamide |

| R'OH | Alcohol | R-S-OR' | Sulfenate Ester |

| H₂O | Water | [R-S-OH] | Sulfenic Acid (unstable) |

| R'SH | Thiol | R-S-SR' | Disulfide |

Causality in Practice :

-

Sulfenamide Synthesis : The reaction with primary or secondary amines is a robust method for forming S-N bonds. This is particularly relevant in the synthesis of agricultural chemicals.

-

Sulfenate Ester Formation : The reaction with alcohols provides access to sulfenate esters. These are sensitive to oxidation and can be valuable intermediates themselves.

-

Disulfide Formation : Reaction with a thiol yields an unsymmetrical disulfide. This provides a controlled method for disulfide bond formation, contrasting with oxidative methods that can produce mixtures of symmetrical and unsymmetrical products.[6]

Role in Drug Discovery and Development

While highly reactive intermediates like alkane sulfenyl chlorides are rarely found in final drug structures, their chemistry is instrumental in constructing key structural motifs, particularly thioethers (sulfides), which are prevalent in many pharmaceuticals. The introduction of an alkylthio group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions.

Introducing Sulfur-Containing Moieties

The primary application in a drug development context is the use of alkane sulfenyl chlorides to install an R-S- group onto a complex scaffold. For example, the reaction with an enolate or other carbon nucleophile can form a C-S bond, building out the carbon skeleton of a potential drug candidate.

Case Study: Synthesis of Thioether-Linked Molecules

Although direct, publicly documented examples of specific drug syntheses using alkane sulfenyl chlorides are sparse due to the proprietary nature of process chemistry, their utility can be inferred from the prevalence of the structures they form. For instance, the synthesis of complex sulfides often relies on the reaction of a potent electrophile with a thiol. Alkane sulfenyl chlorides represent the "umpolung" or reverse-polarity strategy, where the sulfur species is the electrophile reacting with a carbon nucleophile. This approach is complementary to the more common Sₙ2 reaction between an alkyl halide (electrophile) and a thiolate (nucleophile) for thioether synthesis.[7] This alternative reactivity is crucial when the desired disconnection is not feasible through traditional methods.

Stability and Handling Considerations

The practical use of alkane sulfenyl chlorides is governed by a critical understanding of their stability and the hazards associated with their synthesis and handling.

-

Thermal Instability : Simple alkane sulfenyl chlorides are often thermally labile and cannot be purified by distillation at atmospheric pressure. They are best prepared fresh and used immediately in subsequent reactions.

-

Moisture Sensitivity : As potent electrophiles, they react readily with water, hydrolyzing to unstable sulfenic acids and liberating HCl. All glassware and reagents must be scrupulously dry.

-

Synthetic Hazards : As noted, preparative routes can be highly exothermic.[3] Chlorinolysis using chlorine gas requires specialized equipment and safety protocols. The NCS method, while safer, demands strict temperature control and dilute conditions to prevent thermal runaway.[3]

-

Toxicity : Many sulfenyl chlorides are lachrymators and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, exclusively within a chemical fume hood.

Conclusion

Alkane sulfenyl chlorides are potent and versatile electrophilic sulfur reagents that provide unique synthetic pathways for the formation of C-S, N-S, and O-S bonds. Their high reactivity, while demanding careful handling and controlled reaction conditions, is also the source of their synthetic power. For researchers in organic synthesis and drug development, a thorough understanding of their preparation via methods like disulfide chlorinolysis and their cornerstone reaction—the electrophilic addition to alkenes via a thiiranium ion intermediate—opens up powerful strategies for molecular construction. As the demand for novel sulfur-containing molecules in medicine and materials science continues to grow, the foundational chemistry of alkane sulfenyl chlorides will remain a vital and enabling tool in the chemist's arsenal.

References

- chemeurope.com. Methanesulfonyl chloride. [URL: https://www.chemeurope.com/en/encyclopedia/Methanesulfonyl_chloride.html]

- Douglass, I. B. Methanesulfinyl chloride. Organic Syntheses. 1963, 43, 67. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0727]

- Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications. 2004, (4), 456-457. [URL: https://www.researchgate.

- Wikipedia. Methanesulfonyl chloride. [URL: https://en.wikipedia.org/wiki/Methanesulfonyl_chloride]

- Reed, C. F. Preparation of alkane sulphonyl chlorides. U.S. Patent 2,174,492. 1939. [URL: https://patents.google.

- ChemicalBook. What is Methanesulfonyl chloride?. 2020-03-30. [URL: https://www.chemicalbook.

- Lutz, W., & Metivier, P. Alkane-sulfonyl chlorides preparation. European Patent 0040560B1. 1983. [URL: https://patents.google.

- van Leusen, A. M., & Strating, J. Methanesulfonyl cyanide. Organic Syntheses. 1977, 57, 95. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0783]

- Zefirov, N. S., et al. New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds. ResearchGate. 2025. [URL: https://www.researchgate.net/publication/283526543_New_Sulfenyl_Chloride_Chemistry_Synthesis_Reactions_and_Mechanisms_Toward_Carbon-Carbon_Double_Bonds]

- Sasa, Y., & Tanaka, H. Method of manufacturing methanesulfonyl chloride. U.S. Patent 4,997,535. 1991. [URL: https://patents.google.

- Ramakrishna, V., et al. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. 2014, 19(9), 13698-13715. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270634/]

- LibreTexts. 7.8: Electrophilic Addition Reactions of Alkenes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/07%3A_Alkenes_and_Alkynes_-_Structure_and_Reactivity/7.08%3A_Electrophilic_Addition_Reactions_of_Alkenes]

- Jamieson, C., et al. Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis. 2023, 13(14), 9574–9583. [URL: https://pubs.acs.org/doi/10.

- Bolm, C., & Frison, J. C. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Synthesis. 2007, (12), 1877-1880. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562473/]

- Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [URL: https://www.organic-chemistry.

- CHEM 203 Handout. Desirability of a method for "alcohol activation" that would be stereochemically predictable. [URL: https://web.mnsu.

- Kharasch, N. Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst. U.S. Patent 2,929,820. 1960. [URL: https://patents.google.

- University of Edinburgh. Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. 2023. [URL: https://www.research.ed.ac.

- Robertson, R. E., & Laughton, P. M. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. 1957, 35(11), 1319-1329. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v57-181]

- Lee, J. Y., et al. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Journal of the American Society for Mass Spectrometry. 2017, 28(8), 1641-1650. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5511757/]

- Pitre, S. P., & Leonori, D. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition. 2017, 56(19), 5243-5247. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485012/]

- Bentley, T. W., & Jones, R. O. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. 2022, 18, 51-60. [URL: https://www.beilstein-journals.org/bjoc/articles/18/5]

- ResearchGate. ChemInform Abstract: Synthesis of Aryl Thioethers Through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. 2025. [URL: https://www.researchgate.net/publication/274028096_ChemInform_Abstract_Synthesis_of_Aryl_Thioethers_Through_the_N-Chlorosuccinimide-Promoted_Cross-Coupling_Reaction_of_Thiols_with_Grignard_Reagents]

- LibreTexts. 18.7: Thiols and Sulfides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_Epoxides_Thiols_and_Sulfides/18.07%3A_Thiols_and_Sulfides]

- Sharpless, K. B., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. 2025. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7494f22147e55497d5f0b]

- Chemistry Steps. Electrophilic Addition Reactions of Alkenes. [URL: https://www.chemistrysteps.com/electrophilic-addition-reactions-of-alkenes/]

- Wang, X., et al. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. 2019, 24(18), 3244. [URL: https://www.mdpi.com/1420-3049/24/18/3244]

- ResearchGate. Is the tert -Butyl Chloride Solvolysis the Most Misunderstood Reaction in Organic Chemistry?. 2025. [URL: https://www.researchgate.

- Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [URL: https://www.organic-chemistry.org/synthesis/O2S/disulfides.shtm]

- Chemistry Steps. Reactions of Thiols. [URL: https://www.chemistrysteps.com/reactions-of-thiols/]

- Lann, J. S., & Hunt, M. Method of stabilizing aliphatic sulfonyl-chlorides. U.S. Patent 2,556,879. 1951. [URL: https://patents.google.

- The Organic Chemistry Tutor. Electrophilic Addition to Alkenes and Alkynes | Carbocation Formation and Reactivity. YouTube. 2021. [URL: https://www.youtube.

- Barabe, F., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. 2018, 57(37), 11956-11960. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201806373]

- The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [URL: https://edu.rsc.org/experiments/a-sn1-reaction-synthesis-of-tert-butyl-chloride/2491.article]

- Nagy, P. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. 2013, 18(13), 1623-1641. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3624643/]

- PubChem. 4-t-Butylbenzenesulfonyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-t-Butylbenzenesulfonyl-chloride]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: The Use of n-Octylsulfenyl Chloride in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of n-Octylsulfenyl Chloride

In the landscape of modern organic synthesis, the pursuit of efficient and selective methods for the construction of carbon-sulfur and nitrogen-sulfur bonds is of paramount importance. These structural motifs are integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials. Among the diverse reagents available to synthetic chemists, sulfenyl chlorides (RSCl) have emerged as powerful electrophilic sulfur sources, enabling a range of valuable transformations.

This comprehensive guide focuses on a specific yet versatile member of this class: n-octylsulfenyl chloride (CH₃(CH₂)₇SCl) . The presence of the n-octyl group imparts distinct physical and chemical properties, such as increased lipophilicity, which can be strategically exploited in the synthesis of complex target molecules. These notes provide an in-depth exploration of the applications of n-octylsulfenyl chloride, complete with detailed, field-proven protocols and a thorough discussion of the underlying chemical principles. Our objective is to equip researchers, scientists, and drug development professionals with the practical knowledge necessary to effectively harness the synthetic utility of this valuable reagent.

Core Applications of n-Octylsulfenyl Chloride

The reactivity of n-octylsulfenyl chloride is dominated by the electrophilicity of the sulfur atom, making it an excellent reactant for a variety of nucleophiles. The primary applications, which will be detailed in the subsequent sections, include:

-

Synthesis of N-Octylsulfenamides: The reaction with primary and secondary amines provides a direct route to sulfenamides, which are important intermediates and possess interesting biological activities.

-

Formation of Unsymmetrical Disulfides: The controlled reaction with thiols allows for the selective synthesis of unsymmetrical disulfides, a structural feature present in numerous biologically active compounds.

Application 1: Synthesis of N-Octylsulfenamides

Scientific Rationale:

The reaction between n-octylsulfenyl chloride and primary or secondary amines is a classic example of nucleophilic substitution at sulfur. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfenyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.[1] The choice of base and solvent is critical to ensure high yields and minimize side reactions.

Detailed Protocol: Synthesis of N-Cyclohexyl-n-octylsulfenamide

This protocol describes the synthesis of a representative N-octylsulfenamide from n-octylsulfenyl chloride and cyclohexylamine.

Materials: